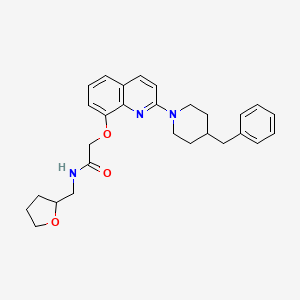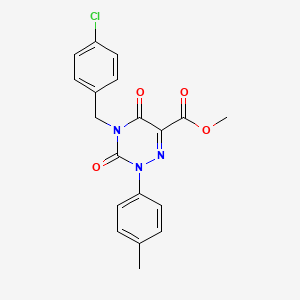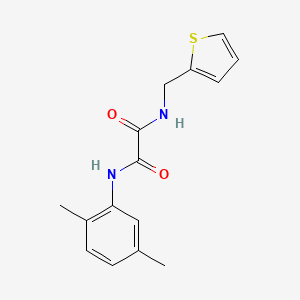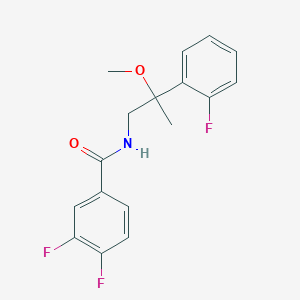![molecular formula C18H15F3O4 B2940995 (E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid CAS No. 866050-74-0](/img/structure/B2940995.png)
(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid, also known as trifloxystrobin, is an organic compound that is widely used in the agricultural industry as an active ingredient in fungicides. This compound is a synthetic derivative of the naturally occurring strobilurin family of compounds, which have been found to have a variety of beneficial effects in crop protection. Trifloxystrobin has been found to be effective against a wide range of plant diseases caused by fungi, and it has been used in various countries around the world for this purpose.
科学的研究の応用
Renewable Building Blocks for Polybenzoxazine
Phloretic acid (PA), closely related to the target compound by its phenolic nature, is identified as a renewable precursor for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, offering an eco-friendly alternative to phenol. This approach enables the production of almost 100% bio-based benzoxazine monomers, potentially applicable in creating materials with suitable thermal and thermo-mechanical properties for various applications, thereby highlighting the sustainability aspect of using phenolic compounds in material science (Trejo-Machin et al., 2017).
Synthesis of Stereoisomeric Propenoic Acids
Research on synthesizing stereoisomeric o-methoxy-substituted 2,3-diphenyl propenoic acids and their esters provides foundational knowledge for the chemical manipulation of similar compounds. The creation of E and Z isomers through modified Perkin condensation and the use of coumarin derivatives highlights the compound's versatility in chemical synthesis and potential application in designing novel molecules with specific properties (Felfoeldi et al., 2000).
Exploration of Phenolic Compounds
The investigation into phenolic compounds derived from natural sources, like the roots of Jordanian viper's grass, underscores the diverse biological activities and chemical functionalities of phenolic structures. These studies pave the way for exploring the biological activities of similar phenolic acids and their potential applications in pharmaceuticals and nutraceuticals (Bader et al., 2011).
Antioxidant Activities of Phenyl Ether Derivatives
Research on phenyl ether derivatives isolated from marine-derived fungi, including compounds structurally akin to the target molecule, reveals their strong antioxidant activities. These findings indicate the potential of such compounds in developing antioxidant agents, contributing to the understanding of how structural features influence biological activity (Xu et al., 2017).
Thermal Degradation and Polymer Formation
The thermal degradation of ferulic acid, related to the compound by its cinnamic acid backbone, demonstrates the potential for creating ether-linked phenolic products. This process suggests a mechanism for incorporating phenolic moieties into food macromolecules during cooking, with implications for understanding and manipulating food chemistry (Rizzi & Boekley, 1992).
特性
IUPAC Name |
(E)-3-[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3O4/c1-24-16-10-12(6-8-17(22)23)5-7-15(16)25-11-13-3-2-4-14(9-13)18(19,20)21/h2-10H,11H2,1H3,(H,22,23)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBHIGABTYRXPZ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2940914.png)
![N-[2-(2-Chloropropanoylamino)ethyl]-1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide](/img/structure/B2940917.png)

![N-(3-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2940919.png)

![[4-(Imidazol-1-ylmethyl)phenyl]-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2940924.png)

![5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B2940928.png)
![{1-[(6-Chloropyridin-3-yl)sulfonyl]-3-methylpiperidin-2-yl}methanol](/img/structure/B2940929.png)


![2-(3,4-dimethylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2940934.png)
![[4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B2940935.png)